Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol
Mechanism of Action
Target of Action
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate is a compound that contains two important structural components: a thiophene ring and a piperidine ring . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . .
Mode of Action
For instance, piperidine derivatives are known to interact with various biological targets, influencing their function . Similarly, thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Given the wide range of pharmacological properties exhibited by thiophene and piperidine derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Based on the known pharmacological properties of thiophene and piperidine derivatives, it can be inferred that this compound may have a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with thiophene-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or piperidine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals and exhibit diverse pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both thiophene and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-5-3-7-15(9-10)13(17)14-11-6-4-8-19-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHCJYAVJZARFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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